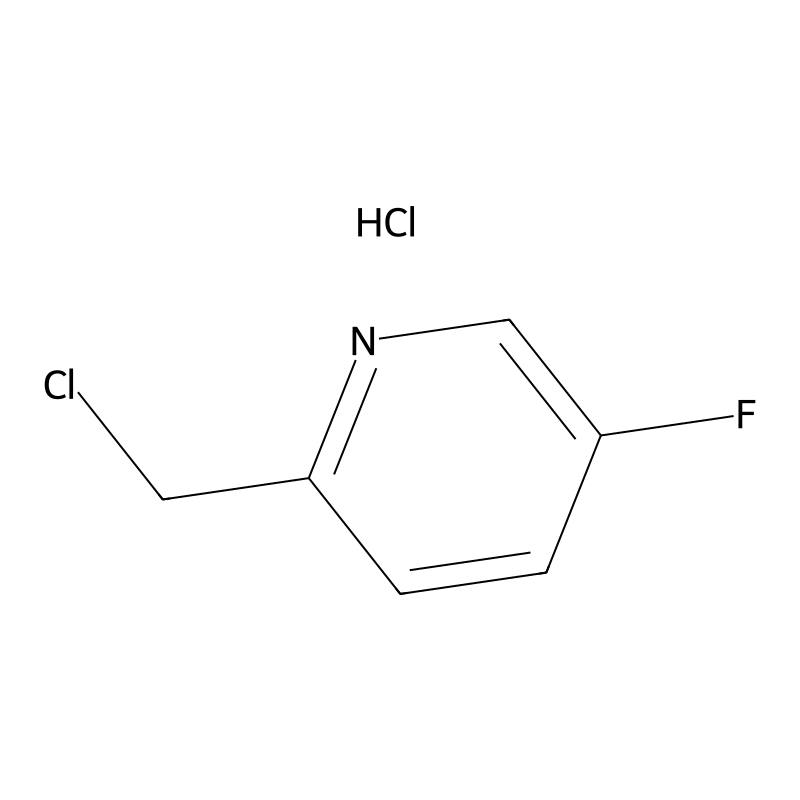

2-(Chloromethyl)-5-fluoropyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Base Catalyzed Alkylation of p-tert-butylcalix Arene

Scientific Field: Organic Chemistry

Summary of Application: 2-(Chloromethyl)-5-fluoropyridine hydrochloride is used as a reagent in the base catalyzed alkylation of p-tert-butylcalix arene.

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

Scientific Field: Biochemistry / Medical Imaging

Summary of Application: 2-(Chloromethyl)-5-fluoropyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.

Results or Outcomes: The outcome of this reaction is the formation of a Gd3+ complex that can be used as a contrast agent in MRI.

2-(Chloromethyl)-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C6H6ClFN and a molecular weight of approximately 151.57 g/mol. It is characterized by a pyridine ring substituted with both a chloromethyl group and a fluorine atom. This compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research.

The compound appears as a white to off-white crystalline solid and has notable physical properties, including a density of approximately 1.3 g/cm³ and a boiling point around 178.5 °C at standard atmospheric pressure .

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The fluorine atom, being a strong electron-withdrawing group, can direct further substitutions on the aromatic ring.

- Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions, altering the compound's reactivity and properties.

Several methods have been reported for synthesizing 2-(Chloromethyl)-5-fluoropyridine hydrochloride:

- Direct Halogenation: Starting from 5-fluoropyridine, chloromethylation can be achieved using chloromethyl methyl ether in the presence of Lewis acids.

- Nucleophilic Substitution: Reacting 2-bromo-5-fluoropyridine with chloromethyl methyl ether under basic conditions can yield the desired product.

- Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid, improving solubility for biological applications .

2-(Chloromethyl)-5-fluoropyridine hydrochloride finds applications in various fields:

- Pharmaceutical Development: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.

- Chemical Research: Used in studies involving pyridine derivatives and their reactivity patterns.

- Biological Studies: Employed in cell culture studies due to its buffering capacity within specific pH ranges .

Several compounds share structural similarities with 2-(Chloromethyl)-5-fluoropyridine hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Chlorine and fluorine on pyridine | Lacks chloromethyl group; less reactive |

| 5-Chloro-2-fluoropyridine | Chlorine at position 5, fluorine at position 2 | Different substitution pattern; potential for different reactions |

| 3-Chloromethyl-4-fluoropyridine | Chloromethyl at position 3 | Different position of substitution; altered biological activity |

| 2-(Bromomethyl)-5-fluoropyridine | Bromomethyl instead of chloromethyl | Different halogen; may exhibit different reactivity |

The presence of both the chloromethyl and fluorine groups distinguishes 2-(Chloromethyl)-5-fluoropyridine hydrochloride from other similar compounds, enhancing its potential for unique chemical reactivity and biological interactions .